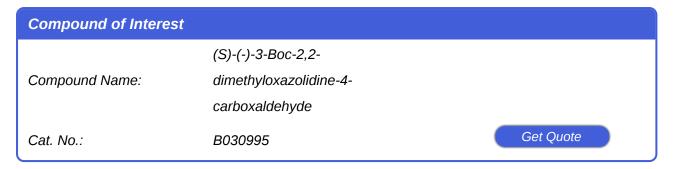


Garner's Aldehyde: A Chiral Building Block for Complex Molecule Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Garner's aldehyde, formally known as (4R)- or (4S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a versatile and widely utilized chiral building block in modern organic synthesis. Its conformational rigidity, due to the presence of the oxazolidine ring, and the stereodefined α -amino aldehyde functionality make it an invaluable precursor for the asymmetric synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and other biologically active compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of Garner's aldehyde, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Garner's Aldehyde

The enantiopure forms of Garner's aldehyde are accessible through several synthetic routes, primarily starting from the chiral pool of L- or D-serine. More recently, an asymmetric catalytic approach has been developed.

Synthesis from Serine

The classical approach to Garner's aldehyde involves the protection of serine followed by reduction of the corresponding ester. Several modifications to the original Garner procedure have been developed to improve yields and minimize epimerization.

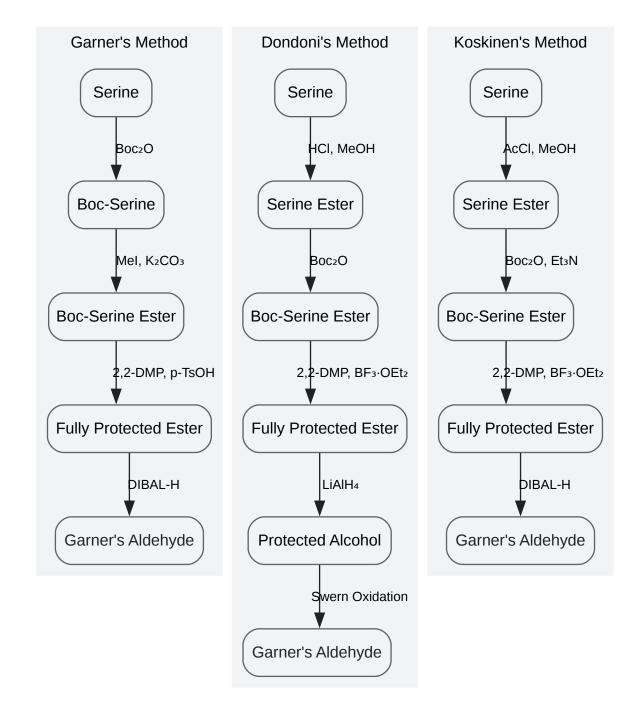


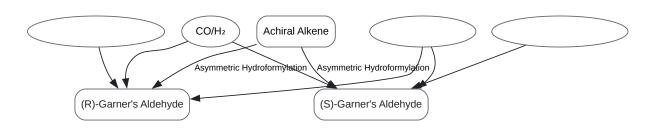
Table 1: Comparison of Synthetic Routes to (S)-Garner's Aldehyde from L-Serine

Method	Key Steps	Overall Yield (%)	Enantiomeric Excess (ee) (%)	Reference
Garner	1. Boc protection2. Esterification (MeI)3. Acetonide formation4. DIBAL-H reduction	46–58	93–95	[1]
Dondoni	1. Esterification (HCI/MeOH)2. Boc protection3. Acetonide formation4. LiAlH4 reduction5. Swern oxidation	75–85	96–98	[2]
Koskinen	1. Esterification (AcCl/MeOH)2. Boc protection3. Acetonide formation4. DIBAL-H reduction	66–71	97	[2][3]

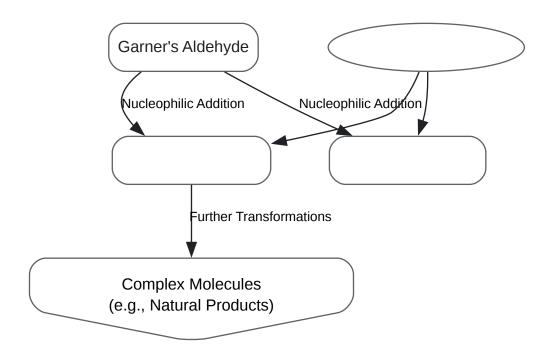
Diagram 1: Synthetic Routes to Garner's Aldehyde from Serine











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